Pyridine, 2-methyl-4-(2-nitrophenyl)-
Description
This compound is structurally significant due to its electron-withdrawing nitro group and planar aromatic system, which influence its reactivity, photostability, and applications in organic synthesis. It serves as a key intermediate in the preparation of pharmaceuticals, agrochemicals, and complex heterocycles, such as benzothiazolo-pyrimidine derivatives ().
Properties
CAS No. |
55218-68-3 |
|---|---|
Molecular Formula |
C12H10N2O2 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
2-methyl-4-(2-nitrophenyl)pyridine |
InChI |
InChI=1S/C12H10N2O2/c1-9-8-10(6-7-13-9)11-4-2-3-5-12(11)14(15)16/h2-8H,1H3 |
InChI Key |
BRZABEVJAILCCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-methyl-4-(2-nitrophenyl)- can be achieved through several methods. One common approach involves the nitration of 2-methylpyridine followed by a coupling reaction with a nitrophenyl derivative. The nitration process typically uses nitric acid and sulfuric acid as reagents under controlled temperature conditions to introduce the nitro group . Another method involves the use of dinitrogen pentoxide (N2O5) in an organic solvent, which provides good yields for substituted pyridines .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, the α-methylation of pyridines using a continuous flow setup with Raney nickel as a catalyst has been reported to produce 2-methylpyridines efficiently .
Chemical Reactions Analysis
Types of Reactions: Pyridine, 2-methyl-4-(2-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Common Reagents and Conditions:
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.
Major Products:
Reduction: Formation of 2-methyl-4-(2-aminophenyl)pyridine.
Substitution: Formation of various substituted pyridines depending on the reagents used.
Scientific Research Applications
Pyridine, 2-methyl-4-(2-nitrophenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Pyridine, 2-methyl-4-(2-nitrophenyl)- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogs and Their Properties
The compound is compared to structurally related pyridine derivatives, focusing on substituent effects:
Key Observations :
- The ortho-nitro substituent in Pyridine, 2-methyl-4-(2-nitrophenyl)- contributes to steric hindrance and electronic effects, influencing its photostability and synthetic utility.
- Nitro positioning (ortho vs. meta/para) alters reactivity: ortho-nitro groups enhance photodegradation resistance compared to para-nitro analogs ().
- Methyl groups at the 2-position improve molecular rigidity, as seen in benzothiazolo-pyrimidine derivatives with high melting points (>250°C) ().
Photostability and Degradation
Pyridine, 2-methyl-4-(2-nitrophenyl)- exhibits moderate photostability. In contrast, 2,6-dimethyl-4-(2-nitrophenyl)pyridine degrades under UV light to form oxidation products (). The ortho-nitro group in the target compound likely reduces photooxidation rates compared to para-nitro derivatives, as para-nitro groups facilitate electron delocalization and radical formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
